Methyl (hexyldisulfanyl)acetate
Description
Methyl (hexyldisulfanyl)acetate is an organic ester characterized by a disulfanyl (-S-S-) group attached to a hexyl chain and an acetate moiety.
Properties
CAS No. |
93282-64-5 |
|---|---|
Molecular Formula |
C9H18O2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
methyl 2-(hexyldisulfanyl)acetate |
InChI |
InChI=1S/C9H18O2S2/c1-3-4-5-6-7-12-13-8-9(10)11-2/h3-8H2,1-2H3 |
InChI Key |
WKYHARGCJACVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (hexyldisulfanyl)acetate can be synthesized through the esterification of hexyl disulfide and acetic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl (hexyldisulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexyl disulfide and acetic acid.
Reduction: The disulfide linkage can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for disulfide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the disulfide linkage.
Major Products Formed
Hydrolysis: Hexyl disulfide and acetic acid.
Reduction: Hexyl thiol and methyl thiol.
Oxidation: Hexyl sulfoxide or hexyl sulfone.
Scientific Research Applications
Methyl (hexyldisulfanyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (hexyldisulfanyl)acetate involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, which can affect protein function and stability .
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
Key structural analogs include:
Physicochemical Properties
- Volatility : Methyl acetate (boiling point ~57°C) is highly volatile, while hexyl acetate (boiling point ~169°C) and this compound (inferred higher due to molecular weight) are less volatile .
- Solubility: The disulfanyl group in this compound likely increases hydrophobicity compared to methyl acetate, reducing water solubility but enhancing compatibility with nonpolar solvents.
- Reactivity : The disulfide bond may undergo reduction to thiols or oxidation to sulfonic acids, unlike simpler esters .
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